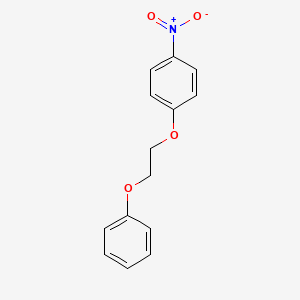

1-(4-Nitrophenoxy)-2-phenoxyethane

Description

1-(4-Nitrophenoxy)-2-phenoxyethane is a diaryl ether derivative characterized by an ethane backbone linking two phenoxy groups, one of which is substituted with a nitro (-NO₂) group at the para position. This structural motif imparts unique electronic and steric properties, making it relevant in synthetic chemistry and materials science.

The nitro group’s electron-withdrawing nature enhances the compound’s stability and polarity, which may influence its applications as an intermediate in agrochemicals, pharmaceuticals, or optoelectronic materials. For instance, nitro-substituted aromatic ethers are frequently employed in the synthesis of herbicides, dyes, and conjugated polymers .

Properties

CAS No. |

22483-35-8 |

|---|---|

Molecular Formula |

C14H13NO4 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

1-nitro-4-(2-phenoxyethoxy)benzene |

InChI |

InChI=1S/C14H13NO4/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2 |

InChI Key |

HRBVDXVFAYYMJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-(4-Nitrophenoxy)-2-phenoxyethane, emphasizing substituent effects on properties and applications:

Structural and Functional Analysis

- Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene): The addition of chlorine atoms at the 2- and 4-positions increases molecular weight and lipophilicity, making it effective as a herbicide. However, chlorine substituents may reduce solubility in polar solvents compared to the target compound .

- 1-(2-Chloroethoxy)-2-phenoxyethane: The chloroethoxy group introduces steric hindrance and electrophilic reactivity, favoring nucleophilic substitution reactions. This contrasts with the nitro group’s role in stabilizing aromatic rings via resonance .

- 1-(4-Bromophenoxy)-2-phenoxyethane: Bromine’s lower electronegativity compared to nitro reduces electron withdrawal but enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in polymer chemistry .

- 1-Nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene: Dual nitro groups create a highly conjugated system, as observed in triphenylamine derivatives, which are prized for two-photon absorption and fluorescence properties in optoelectronics .

Research Findings on Substituent Effects

- Electronic Properties: The nitro group in this compound delocalizes electrons across the aromatic ring, reducing the energy gap between frontier molecular orbitals. This property is critical for charge-transfer applications .

- Steric and Solubility Considerations : Bulky substituents like bromine or chlorine may hinder crystallization, whereas nitro groups improve solubility in aprotic solvents like dimethyl sulfoxide (DMSO) .

- Reactivity : Nitro-substituted compounds exhibit resistance to oxidation but are susceptible to reduction reactions (e.g., nitro to amine conversion), enabling diverse derivatization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.